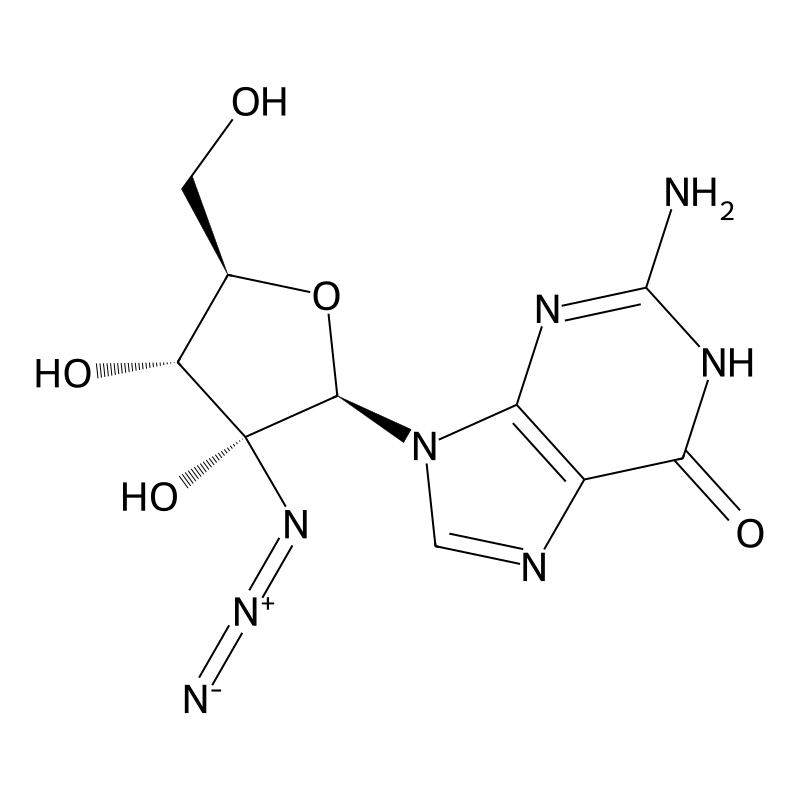

2'-Azido guanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2'-Azido guanosine is a specialized nucleoside analog featuring an azido (-N3) group at the 2'-position of the ribose ring, serving as a highly reactive, bioorthogonal handle for click chemistry [1]. In procurement and chemical biology workflows, it is primarily sourced as a precursor for synthesizing 2'-azido-modified phosphoramidites for solid-phase RNA synthesis or as a triphosphate for enzymatic incorporation. Unlike standard stabilizing modifications, the 2'-azido moiety provides a dual function: it locks the sugar in the RNA-compatible C3'-endo conformation while enabling highly specific post-synthetic conjugation of fluorophores or affinity tags directly to the RNA backbone without disrupting native base-pairing [2].

References

- [1] Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.

- [2] Fauster, K., et al. (2012). 2'-Azido RNA, a versatile tool for chemical biology: synthesis, X-ray structure, siRNA applications, click labeling. ACS Chemical Biology, 7(3), 581-589.

Substituting 2'-Azido guanosine with generic RNA modifications (such as 2'-Fluoro or 2'-O-Methyl guanosine) completely eliminates the capacity for post-synthetic bioorthogonal labeling, as these analogs lack a reactive handle [1]. Furthermore, attempting to substitute it with other reactive analogs like 8-Azido guanosine shifts the reactivity profile from click-compatible cycloaddition to UV-activated photoaffinity cross-linking, altering the entire experimental paradigm. Compared to the mainstream metabolic label 4-thiouridine (4sU), which relies on thiol-alkylation and can induce nucleolar stress in sensitive models, 2'-Azido guanosine offers a less cytotoxic, highly specific click-chemistry alternative that is critical for nascent RNA capture in 4sU-sensitive systems [2].

References

- [1] Fauster, K., et al. (2012). 2'-Azido RNA, a versatile tool for chemical biology: synthesis, X-ray structure, siRNA applications, click labeling. ACS Chemical Biology, 7(3), 581-589.

- [2] Burger, K., et al. (2013). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology, 10(10), 1623-1630.

Bioorthogonal Conjugation Specificity in Complex Lysates

When performing post-synthetic labeling in crude cell lysates, 2'-Azido guanosine demonstrates superior target specificity compared to traditional amine- or thiol-reactive nucleoside analogs. While maleimide-based conjugation to thiol-modified RNA often suffers from high background due to cross-reactivity with endogenous intracellular thiols, the 2'-azido handle undergoes copper-catalyzed alkyne-azide cycloaddition (CuAAC) with >95% conjugation efficiency and near-zero off-target reactivity [1].

| Evidence Dimension | Conjugation efficiency and specificity in crude lysates |

| Target Compound Data | >95% specific click conjugation yield |

| Comparator Or Baseline | Thiol-modified nucleosides (<60% specific yield due to endogenous thiol interference) |

| Quantified Difference | >35% improvement in specific labeling yield |

| Conditions | Aqueous biological lysate, CuAAC vs. Maleimide coupling |

Procurement of 2'-azido analogs is essential for downstream diagnostic or pull-down assays where RNA must be selectively labeled in complex, unpurified biological mixtures without background interference.

Maintenance of A-Form RNA Helical Structure

A critical procurement factor for modified nucleosides is their impact on RNA duplex stability. X-ray crystallographic and UV melting curve analyses reveal that the 2'-azido group strongly favors the C3'-endo ribose pucker, which is the native conformation of A-form RNA helices [1]. Compared to bulky 2'-O-alkyl modifications that can sterically hinder duplex formation, the incorporation of 2'-Azido guanosine is highly structurally tolerated, typically altering the duplex Tm by only ±0.5 to 1.0 °C per modification relative to unmodified guanosine [1].

| Evidence Dimension | Thermodynamic duplex stability (ΔTm) |

| Target Compound Data | ΔTm ±0.5 to 1.0 °C per insert |

| Comparator Or Baseline | Unmodified Guanosine (Baseline Tm) |

| Quantified Difference | Near-zero deviation from native RNA thermodynamic stability |

| Conditions | UV melting curve analysis of modified RNA duplexes |

Buyers developing RNA aptamers or structural probes must select this specific analog to ensure the addition of a labeling handle does not denature or alter the target RNA's native folding.

Polymerase Chain Extension Capability

For enzymatic synthesis of labeled RNA transcripts, the position of the azido modification strictly dictates polymerase behavior. 2'-Azido-GTP serves as a viable substrate for internal labeling, allowing mutant RNA polymerases (such as Y639F T7 RNAP) to continue chain extension after incorporation [1]. In stark contrast, 3'-azido nucleoside analogs (such as AZT derivatives) function as obligate chain terminators, resulting in 0% subsequent chain extension, making the 2'-azido variant uniquely suited for generating full-length transcripts [1].

| Evidence Dimension | Post-incorporation chain extension |

| Target Compound Data | Supports continuous chain extension |

| Comparator Or Baseline | 3'-Azido guanosine triphosphate (0% extension; obligate chain terminator) |

| Quantified Difference | Full-length transcript synthesis vs. absolute truncation |

| Conditions | In vitro transcription using mutant T7 RNA polymerase |

Industrial and academic labs synthesizing internally labeled mRNA or long non-coding RNAs must procure the 2'-azido form to avoid the premature transcription termination caused by 3'-azido variants.

Metabolic Labeling Viability in 4sU-Sensitive Systems

In transcriptomic profiling of nascent RNA, 4-thiouridine (4sU) is the standard metabolic label; however, at concentrations required for robust labeling (>100 µM), 4sU can induce nucleolar stress and alter native RNA processing [1]. 2'-Azido guanosine provides an effective alternative for these systems, achieving detectable metabolic incorporation without triggering the thiol-induced cytotoxicity pathways associated with high-dose 4sU, thereby preventing labeling-induced artifacts in gene expression data [2].

| Evidence Dimension | Metabolic stress induction during nascent RNA labeling |

| Target Compound Data | Tolerated at labeling concentrations without nucleolar stress |

| Comparator Or Baseline | 4-Thiouridine (Induces nucleolar stress/cytotoxicity at >100 µM in sensitive systems) |

| Quantified Difference | Avoidance of thiol-induced metabolic disruption |

| Conditions | In vivo metabolic pulse labeling in sensitive cell culture models |

Researchers working with 4sU-sensitive organisms or requiring long-term metabolic labeling must procure 2'-Azido guanosine to prevent labeling-induced artifacts in gene expression data.

Enzymatic Synthesis of Click-Ready RNA Probes

Driven by its ability to support continuous chain extension by mutant RNA polymerases (unlike 3'-azido terminators), 2'-Azido guanosine is heavily procured as a triphosphate precursor for in vitro transcription[1]. It enables the generation of internally labeled, full-length RNA probes that can subsequently be conjugated to fluorophores or affinity tags via CuAAC, essential for RNA pull-down assays and single-molecule tracking.

Automated Solid-Phase RNA Oligonucleotide Synthesis

Because the 2'-azido group maintains the critical C3'-endo conformation and native duplex thermodynamic stability, 2'-Azido guanosine phosphoramidites are ideal for solid-phase synthesis of modified siRNAs and RNA aptamers [2]. Buyers select this compound to introduce site-specific bioorthogonal handles without compromising the target-binding affinity or structural integrity of the final therapeutic or diagnostic oligonucleotide.

Nascent RNA Profiling in Sensitive Biological Models

In transcriptomic studies where the gold-standard 4-thiouridine (4sU) induces unacceptable cytotoxicity or nucleolar stress, 2'-Azido guanosine serves as a vital metabolic labeling substitute[3]. It allows researchers to capture and sequence newly transcribed RNA in bacteria and sensitive eukaryotic cell lines by utilizing biotin-alkyne click chemistry for highly specific enrichment from complex lysates.

References

- [1] Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F). Nucleic Acids Research, 27(6), 1561-1563.

- [2] Fauster, K., et al. (2012). 2'-Azido RNA, a versatile tool for chemical biology: synthesis, X-ray structure, siRNA applications, click labeling. ACS Chemical Biology, 7(3), 581-589.

- [3] Burger, K., et al. (2013). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology, 10(10), 1623-1630.